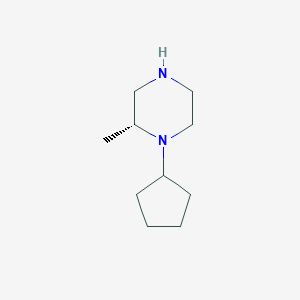

(R)-1-Cyclopentyl-2-methyl-piperazine

Description

Structure

3D Structure

Properties

CAS No. |

1187929-83-4 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2R)-1-cyclopentyl-2-methylpiperazine |

InChI |

InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |

InChI Key |

ASZIXIGBMYHICX-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CNCCN1C2CCCC2 |

Canonical SMILES |

CC1CNCCN1C2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1 Cyclopentyl 2 Methyl Piperazine and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral piperazines. Several strategies have been developed to this end, broadly categorized into asymmetric catalysis, chiral pool-based synthesis, and resolution techniques.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful and efficient means to introduce chirality, often with high levels of stereocontrol. Key among these methods are iridium-catalyzed hydrogenation and palladium-catalyzed allylic alkylation.

Iridium-Catalyzed Asymmetric Hydrogenation: A notable advancement in chiral piperazine (B1678402) synthesis involves the asymmetric hydrogenation of pyrazine precursors. Research has demonstrated a facile method for synthesizing a wide array of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, through the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method has been shown to achieve high enantioselectivity, with enantiomeric excesses (ee) of up to 96%. acs.orgnih.govresearchgate.net Dinuclear triply chloro-bridged iridium(III) complexes bearing chiral diphosphine ligands have also been successfully employed to catalyze the asymmetric hydrogenation of tosylamido-substituted pyrazines, yielding chiral tetrahydropyrazines which are versatile precursors to chiral piperazines. dicp.ac.cnthieme-connect.com

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a well-established method for forming carbon-carbon and carbon-nitrogen bonds with a high degree of stereocontrol. This reaction involves the attack of a nucleophile on a π-allyl palladium intermediate. The enantioselectivity is typically controlled by the use of chiral ligands. mdpi.comresearchgate.net While direct synthesis of (R)-1-Cyclopentyl-2-methyl-piperazine via this method is not explicitly detailed in the provided results, the principles are applicable. For instance, the synthesis of chiral piperazin-2-ones, which can be reduced to the corresponding piperazines, has been achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, with enantioselectivities reaching up to 90% ee. dicp.ac.cn The choice of palladium precursor and ligand-to-metal ratio can be crucial in achieving high yield and enantioselectivity. mdpi.com

Table 1: Examples of Asymmetric Catalysis for Chiral Piperazine Synthesis

| Catalytic System | Substrate Type | Product Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-catalyst with JosiPhos-type ligand | Activated Pyrazines | Chiral Piperazines | up to 96% | acs.orgresearchgate.net |

| Dinuclear Ir(III)-diphosphine complex | Tosylamido-substituted Pyrazines | Chiral Tetrahydropyrazines | up to 93% | dicp.ac.cnthieme-connect.com |

| Pd(OCOCF3)2/(R)-TolBINAP | Pyrazin-2-ols | Chiral Piperazin-2-ones | up to 90% | dicp.ac.cn |

Chiral Pool-Based Synthesis

The chiral pool provides a collection of readily available, enantiomerically pure starting materials from nature, which can be elaborated into more complex chiral molecules. Natural amino acids and chiral aziridines are common starting points for the synthesis of chiral piperazines.

From Natural Amino Acids: Amino acids are versatile chiral building blocks. A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been described. This four-step process involves an aza-Michael addition as the key transformation. rsc.org Another efficient five-step route to generate 3-substituted piperazine-2-acetic acid esters also commences from amino acids, proceeding through a key chiral 1,2-diamine intermediate. nih.gov Reductive cyclization of dioximes derived from α-amino acid esters has also been shown to produce chiral piperazines. nih.gov

From Chiral Aziridines: Chiral aziridines, often derived from amino acids themselves, are potent electrophiles that can undergo regioselective ring-opening reactions to build the piperazine core. An efficient four-step strategy for synthesizing cis-2,5-disubstituted chiral piperazines has been developed, where the key step is a highly regioselective boron trifluoride diethyl etherate-mediated ring-opening of an N-Ts chiral aziridine by an α-amino acid methyl ester hydrochloride, followed by a Mitsunobu cyclization. researchgate.net Other modern approaches include the Rh-catalyzed ring-opening of aziridines with N-sulfonyl-1,2,3-triazoles to synthesize dehydropiperazine derivatives. mdpi.com

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach "discards" 50% of the material in the absence of a racemization process, it remains a valuable tool for obtaining enantiomerically pure compounds.

Crystallization of Diastereomeric Salts: This classical resolution technique involves reacting the racemic piperazine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. A rational screening approach has been developed for the classical chiral resolution of a diphenyl-substituted N-methyl-piperazine derivative, which successfully guided the scale-up of the process. acs.org

Capillary Electrophoresis (CE): CE has emerged as a powerful analytical and preparative technique for chiral separations. A validated CE method has been developed for the chiral separation of H1-antihistamine drugs containing a piperazine core, using sulfated β-cyclodextrin as a chiral selector. bohrium.comnih.gov Optimal separation conditions, including buffer pH, selector concentration, and the use of organic modifiers like methanol, have been identified to achieve high resolution. bohrium.comnih.gov This technique offers a robust and precise approach for determining the enantiomeric purity of chiral piperazine derivatives. bohrium.comnih.gov

Classical and Modern Cyclization Reactions for Piperazine Ring Formation

The construction of the six-membered piperazine ring is a cornerstone of any synthetic route. A variety of classical and modern cyclization strategies are available to chemists. The synthesis of carbon-substituted piperazines is often accomplished via the cyclization of corresponding linear diamine precursors. researchgate.netmdpi.com

Modern methods often employ transition metal catalysis to achieve high efficiency and control. A palladium-catalyzed cyclization reaction provides a modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, offering good yields with high regio- and stereochemical control. organic-chemistry.org Another modern approach is the catalytic reductive cyclization of dioximes, which can be stereoselective. mdpi.com

Visible-light-promoted photoredox catalysis represents a cutting-edge strategy. A decarboxylative annulation between a glycine-based diamine and various aldehydes can provide 2-substituted piperazines under mild conditions using an iridium-based photoredox catalyst. organic-chemistry.org This method is operationally simple and can be performed in both batch and continuous flow setups. tcichemicals.com Furthermore, a programmable approach to diverse piperazine cores using organic photoredox catalysis has been developed, which circumvents the need for radical precursors and relies on a 6-endo-trig radical cyclization. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently tuned include the choice of catalyst, solvent, temperature, and reagents.

In asymmetric catalysis , the selection of the chiral ligand is paramount for achieving high enantioselectivity. For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the combination of a Pd(OCOCF3)2 precursor with the (R)-TolBINAP ligand was found to be optimal. dicp.ac.cn Solvent choice also plays a critical role; in the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral piperazines, a DCM/hexane mixture and isopropanol provided the best results. unl.pt

Temperature can significantly influence both reaction rate and selectivity. In the iridium-catalyzed regioselective synthesis of C-substituted piperazines, reactions were performed at 60 °C to achieve a good compromise between conversion and selectivity. acs.org

The concentration and nature of additives can also be crucial. In the Ir-catalyzed asymmetric hydrogenation of tosylamido-substituted pyrazines, the addition of N,N-dimethylanilinium bromide was found to enhance both catalytic activity and enantioselectivity. dicp.ac.cn

Table 2: Optimization Parameters in Chiral Piperazine Synthesis

| Reaction Type | Key Parameter Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Pd-catalyzed Asymmetric Hydrogenation | Catalyst/Ligand System | Pd(OCOCF3)2 / (R)-TolBINAP | 90% ee, >20:1 dr | dicp.ac.cn |

| Asymmetric Michael Addition | Solvent | DCM/hexane (1:2) or iPrOH | Good yield, high dr and ee | unl.pt |

| Ir-catalyzed C-H Alkylation | Temperature | 60 °C | Good conversion and selectivity | acs.org |

| Ir-catalyzed Asymmetric Hydrogenation | Additive | N,N-dimethylanilinium bromide | Enhanced activity and enantioselectivity | dicp.ac.cn |

Green Chemistry Principles in Synthesis of Chiral Piperazines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of chiral piperazines, there is a growing emphasis on developing more sustainable methods.

Photoredox catalysis is a prime example of a greener synthetic approach. By utilizing visible light as a renewable energy source, these reactions can often be conducted under mild conditions. mdpi.com The use of organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), offers a more sustainable and cost-effective alternative to transition-metal-based catalysts. mdpi.com This approach aligns with the green chemistry principle of catalysis over stoichiometric reagents.

The development of one-pot cyclization reactions and tandem reactions also contributes to a greener synthesis by reducing the number of steps, which in turn minimizes solvent use, energy consumption, and waste generation. mdpi.comorganic-chemistry.org

Evaluating the "greenness" of a synthesis can be done using various green chemistry metrics . mdpi.comnih.govresearchgate.net Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative assessment of how efficiently reactants are converted into the final product and the amount of waste generated. rsc.orgyoutube.com Applying these metrics allows for the comparison of different synthetic routes and encourages the adoption of more environmentally benign practices in the synthesis of chiral piperazines.

Structural Elucidation and Stereochemical Characterization of R 1 Cyclopentyl 2 Methyl Piperazine

Chiral Chromatography for Enantiomeric Excess Determination

Since (R)-1-Cyclopentyl-2-methyl-piperazine is a chiral compound, it is essential to determine its enantiomeric purity or enantiomeric excess (e.e.). Chiral chromatography is the gold standard for separating enantiomers, allowing for their quantification.

Supercritical Fluid Chromatography (SFC) is a highly efficient technique for chiral separations. afmps.beresearchgate.net It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers benefits such as high speed, reduced solvent consumption, and lower back pressure compared to traditional liquid chromatography. chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times. nih.gov

Table 4: Representative Chiral SFC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for separating enantiomers. nih.govunl.pt Similar to SFC, the method relies on a chiral stationary phase that can differentiate between the (R) and (S) enantiomers. A variety of CSPs are available, often based on polysaccharide derivatives, which provide the necessary stereoselective interactions for separation.

Table 5: Representative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane / Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity. The principle of this method relies on the differential interaction between the two enantiomers of a chiral analyte and the chiral environment of the stationary phase. These interactions form transient diastereomeric complexes with different energies, leading to different retention times for the (R) and (S) enantiomers, and thus enabling their separation. gcms.cz

For N-substituted piperazine (B1678402) derivatives such as 1-Cyclopentyl-2-methyl-piperazine, cyclodextrin-based CSPs are particularly effective. gcms.cz These cyclic oligosaccharides have a chiral cavity, and by derivatizing the hydroxyl groups on the cyclodextrin rim, a variety of chiral selectors with unique enantioselective properties can be created. The separation mechanism involves the inclusion of the nonpolar part of the analyte (like the cyclopentyl group) into the cyclodextrin cavity, while specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) occur between the analyte and the derivatized rim of the cyclodextrin.

Below is a table representing typical parameters for a chiral GC method that could be developed for the analysis of 1-Cyclopentyl-2-methyl-piperazine.

Table 1: Representative Gas Chromatography (GC) Parameters for Chiral Separation

| Parameter | Value/Description |

|---|---|

| Column | Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl) or similar |

| 30 m x 0.25 mm ID, 0.12 µm film thickness | |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Hypothetical Retention Time | (S)-enantiomer: ~15.2 min |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

For chiral molecules, the determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes slight, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these differences, the absolute spatial arrangement of the atoms can be determined, allowing for an unambiguous assignment of the (R) or (S) configuration at the stereocenter. wikipedia.orgresearchgate.net

While the crystal structure for this compound itself is not publicly documented, extensive crystallographic studies have been performed on its parent chiral component, (R)-2-methylpiperazine. researchgate.net These studies confirm the absolute configuration of the stereocenter and detail the conformation of the piperazine ring. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement, to minimize steric strain. In this compound, it is expected that the methyl group at C2 and the cyclopentyl group at N1 would preferentially occupy equatorial positions to minimize steric hindrance.

The crystallographic data for a closely related compound, such as the dibromide salt of (R)-2-methylpiperazine, provides a template for the type of structural information that would be obtained for the target molecule. researchgate.net

Table 2: Illustrative Crystallographic Data based on (R)-2-methylpiperazinediium Dibromide

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₄Br₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.251(3) |

| b (Å) | 10.111(4) |

| c (Å) | 13.003(5) |

| Volume (ų) | 952.8(6) |

| Z | 4 |

| Flack Parameter | 0.09 (8) |

Data derived from the crystallographic study of (R)-(-)-2-methylpiperazinediium dibromide. The Flack parameter, being close to zero, confirms the correct assignment of the absolute (R) configuration. researchgate.net

Derivatization and Structural Modification of the R 1 Cyclopentyl 2 Methyl Piperazine Core

Functionalization at Nitrogen Atoms of the Piperazine (B1678402) Ring

The presence of two secondary amine functionalities within the piperazine ring offers readily accessible points for a wide range of chemical modifications. The differential reactivity of the N1 and N4 positions can be exploited through the use of protecting groups, allowing for selective functionalization.

The lone pair of electrons on the nitrogen atoms makes them nucleophilic, enabling reactions such as alkylation, acylation, arylation, and sulfonylation. For instance, N-alkylation can be achieved by reacting the piperazine core with various alkyl halides. Similarly, acylation with acyl chlorides or anhydrides can introduce a variety of carbonyl-containing moieties.

Illustrative Examples of N-Functionalization:

| Starting Material | Reagent | Reaction Type | Potential Product |

| (R)-1-Cyclopentyl-2-methyl-piperazine | Benzyl bromide | N-Alkylation | (R)-4-benzyl-1-cyclopentyl-2-methyl-piperazine |

| This compound | Acetyl chloride | N-Acylation | 1-((R)-4-cyclopentyl-3-methyl-piperazin-1-yl)ethan-1-one |

| This compound | Phenylboronic acid, Copper catalyst | N-Arylation | (R)-1-cyclopentyl-2-methyl-4-phenyl-piperazine |

| This compound | Tosyl chloride | N-Sulfonylation | (R)-1-cyclopentyl-2-methyl-4-tosyl-piperazine |

Substitution on the Cyclopentyl Moiety

Functionalization of the cyclopentyl group can be approached through the synthesis of piperazine analogs starting with a pre-functionalized cyclopentyl derivative. For example, using a substituted cyclopentanone in the initial synthesis would lead to analogs with substituents on the cyclopentyl ring. Alternatively, direct C-H activation of the cyclopentyl ring, although challenging, could offer a more direct route to derivatization in some cases.

Illustrative Examples of Cyclopentyl Substitution:

| Starting Material Precursor | Reaction | Potential Product |

| (R)-2-methylpiperazine and 3-methoxycyclopentan-1-one | Reductive amination | (R)-1-(3-methoxycyclopentyl)-2-methyl-piperazine |

| (R)-2-methylpiperazine and 3-hydroxycyclopentan-1-one | Reductive amination | 3-((R)-4-cyclopentyl-3-methyl-piperazin-1-yl)cyclopentan-1-ol |

| (R)-2-methylpiperazine and 3-(trifluoromethyl)cyclopentan-1-one | Reductive amination | (R)-1-(3-(trifluoromethyl)cyclopentyl)-2-methyl-piperazine |

Modifications at the Methyl Group of the Piperazine Ring

The methyl group at the 2-position of the piperazine ring is another site for potential modification. Altering the size and nature of this substituent can impact the stereochemistry and conformational preferences of the piperazine ring.

Analogues with different alkyl groups at the 2-position can be synthesized by utilizing alternative starting materials in the synthetic sequence. For instance, replacing the initial chiral amino acid precursor with one bearing a different side chain would result in a corresponding change in the substituent at the 2-position of the piperazine ring.

Illustrative Examples of C2-Alkyl Modifications:

| Starting Material Precursor | Reaction | Potential Product |

| (R)-2-ethylpiperazine and Cyclopentanone | Reductive amination | (R)-1-cyclopentyl-2-ethyl-piperazine |

| (R)-2-propylpiperazine and Cyclopentanone | Reductive amination | (R)-1-cyclopentyl-2-propyl-piperazine |

| (R)-2-benzylpiperazine and Cyclopentanone | Reductive amination | (R)-2-benzyl-1-cyclopentyl-piperazine |

Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation and potentially enhance selectivity for biological targets, conformationally restricted analogues of this compound can be designed and synthesized. This is often achieved by introducing rigid structural elements or by creating bridged systems.

One common strategy involves the introduction of additional rings to lock the conformation of the piperazine or the orientation of its substituents. For example, bridging the nitrogen atoms of the piperazine ring or connecting different parts of the molecule with a linker can significantly reduce its conformational flexibility.

Illustrative Examples of Conformationally Restricted Analogues:

| Strategy | Description | Potential Structure |

| Bridged Piperazine | Introduction of an ethylene bridge between N1 and a substituent on the cyclopentyl ring. | A tricyclic system with a fixed spatial arrangement of the core fragments. |

| Fused Ring System | Fusion of a heterocyclic or carbocyclic ring to the piperazine core. | A more rigid scaffold with a defined orientation of the remaining substituents. |

Incorporation into Macrocyclic and Polycyclic Architectures

The this compound scaffold can serve as a building block for the construction of more complex macrocyclic and polycyclic structures. Such modifications can lead to molecules with unique three-dimensional shapes and potentially novel properties.

The bifunctional nature of the piperazine ring makes it an ideal component for macrocyclization reactions. By reacting a difunctionalized piperazine derivative with a complementary difunctional linker, it is possible to form large ring systems. These macrocycles can be designed to have specific sizes and shapes to interact with biological targets or to encapsulate other molecules.

Illustrative Examples of Macrocyclic and Polycyclic Architectures:

| Strategy | Description | Potential Structure |

| Macrocyclization | Reaction of a di-functionalized this compound derivative with a long-chain di-functionalized molecule. | A macrocycle containing the piperazine unit as part of the ring structure. |

| Polycyclic Assembly | Use of the piperazine as a scaffold to attach multiple reactive groups that can then be cyclized to form a polycyclic system. | A cage-like molecule with the piperazine core at its center. |

Computational and Theoretical Chemistry Studies on R 1 Cyclopentyl 2 Methyl Piperazine

Conformational Analysis and Energy Landscapes

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents at the N1 and C2 positions introduces the possibility of various conformers. For 2-substituted piperazines, there is often a preference for the substituent to be in an axial position to avoid steric clashes. nih.gov The cyclopentyl group at the N1 position can also adopt different puckered conformations, further contributing to the complexity of the energy landscape.

Computational methods, such as molecular mechanics or quantum chemistry calculations, can be used to determine the relative energies of these different conformers. The results of such an analysis can be presented in a table of conformational energies.

Table 1: Illustrative Conformational Energy Analysis of (R)-1-Cyclopentyl-2-methyl-piperazine

| Conformer | Dihedral Angle (° N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (Axial Methyl) | 55.2 | 0.00 | 75.8 |

| Chair (Equatorial Methyl) | 54.8 | 1.25 | 12.6 |

Note: This data is illustrative and based on general principles of conformational analysis for substituted piperazines.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound.

DFT calculations can be used to determine a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: This data is hypothetical and serves as an example of the types of properties that can be calculated using DFT.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent.

These simulations can reveal how the molecule explores different conformations and the timescales of these changes. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent affects the conformational preferences and dynamics of the piperazine derivative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared to experimental data for similar compounds, such as 2-methylpiperazine, to assess the accuracy of the computational model. chemicalbook.com Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated, providing a theoretical fingerprint of the molecule.

Table 3: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for the Methyl Group in this compound and Experimental Values for Related Compounds

| Compound | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| This compound | 1.05 | - |

| 2-Methylpiperazine | - | 1.00 |

Note: The predicted value is illustrative. Experimental data for 2-methylpiperazine and 1-methylpiperazine are provided for comparison.

In Silico Studies of Molecular Recognition and Interactions (without therapeutic claims)

In silico methods, such as molecular docking, can be used to investigate how this compound might interact with other molecules, such as proteins or enzymes. Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex.

These studies can provide insights into the types of interactions that are important for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies are often summarized using a docking score, which estimates the binding affinity between the two molecules.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Ligand | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| This compound | -8.5 | Hydrogen bond with ASP-120, Hydrophobic interaction with LEU-85 |

Note: This data is for illustrative purposes only and does not represent actual binding to a specific biological target.

Investigation of Molecular Interactions and Biological Target Identification Non Clinical/in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies of (R)-1-Cyclopentyl-2-methyl-piperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve the synthesis and evaluation of a series of analogs to determine the contributions of the cyclopentyl group, the methyl group, and the piperazine (B1678402) core to its interactions with biological targets.

The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological macromolecules such as proteins and nucleic acids. The "(R)" designation in this compound indicates a specific three-dimensional arrangement of atoms at the chiral center. The synthesis of chiral 2-methylpiperazine is a known process in organic chemistry, allowing for the preparation of specific enantiomers researchgate.net.

The biological activity of piperazine derivatives often exhibits stereoselectivity. For instance, the two enantiomers of a chiral piperazine compound can have significantly different affinities for their biological targets. One enantiomer may bind with high affinity and elicit a specific biological response, while the other may be significantly less active or even interact with different targets altogether. Therefore, a key aspect of the SAR for this compound would be to compare its activity with its (S)-enantiomer. This comparison would reveal the importance of the specific stereoconfiguration for molecular recognition by its biological partner(s).

The cyclopentyl and methyl groups on the piperazine ring of this compound are key structural features that would be systematically modified in SAR studies. The size, shape, and lipophilicity of these substituents can profoundly influence binding affinity and selectivity for biological targets such as enzymes and receptors.

For example, studies on other piperazine derivatives have shown that the nature of the substituent on the piperazine nitrogen can dramatically alter receptor binding. In a series of 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs, the removal of a sulfonyl group on the piperazine ring was investigated to understand its impact on the compound's activity nih.gov. Similarly, for this compound, modifications could include:

Varying the size of the cycloalkyl group: Replacing the cyclopentyl group with cyclobutyl, cyclohexyl, or cycloheptyl moieties would probe the steric tolerance of the binding pocket.

Altering the position and nature of the alkyl group: Moving the methyl group to a different position on the piperazine ring or replacing it with other alkyl groups (e.g., ethyl, propyl) would provide insights into the specific interactions it makes with the target.

Introducing functional groups: The addition of polar or hydrogen-bonding groups to the cyclopentyl or methyl substituents could enhance or diminish binding affinity depending on the nature of the target's binding site.

An example of how substituent changes can affect activity is seen in a study of piperazine derivatives with antidepressant activity, where benzyl-substituted derivatives were generally found to be more active than alkyl-substituted ones tandfonline.com.

The following interactive table illustrates a hypothetical SAR study on this compound derivatives, demonstrating how changes in substituents could be correlated with binding affinity for a hypothetical receptor.

| Compound | R1 | R2 | Receptor Binding Affinity (Ki, nM) |

| This compound | Cyclopentyl | Methyl | Hypothetical Value |

| Analog 1 | Cyclobutyl | Methyl | Hypothetical Value |

| Analog 2 | Cyclohexyl | Methyl | Hypothetical Value |

| Analog 3 | Cyclopentyl | Ethyl | Hypothetical Value |

| Analog 4 | Cyclopentyl | Hydrogen | Hypothetical Value |

In Vitro Ligand Binding Assays with Isolated Biomolecules (e.g., enzymes, recombinant receptors)

To identify and characterize the biological targets of this compound, in vitro ligand binding assays are indispensable. These assays measure the direct interaction of the compound with isolated biomolecules, such as enzymes or recombinant receptors. By using radiolabeled or fluorescently tagged ligands, the affinity (typically expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the test compound for the target can be determined.

Given the prevalence of piperazine-containing molecules as central nervous system (CNS) active agents, a screening panel for this compound would likely include a wide range of CNS receptors and enzymes. For example, piperazine derivatives have been evaluated for their binding affinity to serotonin (5-HT) receptors, with some compounds showing high affinity for the 5-HT1A receptor tandfonline.com.

A typical in vitro binding assay involves incubating the isolated target protein with a known high-affinity radioligand in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.

Mechanistic Probes for Cellular Pathway Investigations (without therapeutic claims)

Once a biological target has been identified, this compound and its analogs can be used as mechanistic probes to investigate cellular signaling pathways. By selectively binding to and modulating the activity of a specific protein, these compounds can help to elucidate the protein's role in cellular processes.

For instance, if this compound were found to be a potent and selective inhibitor of a particular kinase, it could be used in cell-based assays to study the downstream effects of inhibiting that kinase. This could involve measuring changes in protein phosphorylation, gene expression, or other cellular responses. The study of 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs, for example, identified them as potent anticancer agents that induce apoptosis by inhibiting Src in hepatocellular carcinoma cells, demonstrating their utility in dissecting a specific cellular pathway nih.gov.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and to guide the design of more potent and selective molecules.

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity.

QSAR studies on other piperazine derivatives have successfully identified key physicochemical properties that govern their activity. For instance, a QSAR model for piperazine and keto piperazine derivatives as renin inhibitors revealed that constitutional descriptors such as Sv (sum of atomic van der Waals radii), nDB (number of double bonds), and nO (number of oxygen atoms) play a vital role in their binding to the enzyme openpharmaceuticalsciencesjournal.com.

The following interactive table provides an example of descriptors that might be used in a QSAR study of piperazine derivatives and their relative importance in a hypothetical model.

| Descriptor | Type | Importance in Model |

| LogP | Lipophilicity | High |

| Molecular Weight | Constitutional | Medium |

| Polar Surface Area | Topological | High |

| Number of H-bond donors | Electronic | Medium |

| Number of H-bond acceptors | Electronic | High |

Exploration of Protein-Ligand Interactions through Co-crystallography and Cryo-EM (if applicable to non-clinical targets)

The most detailed understanding of how a ligand binds to its target protein comes from determining the three-dimensional structure of the protein-ligand complex. X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques for this purpose.

If a high-affinity biological target for this compound is identified and can be purified and crystallized, co-crystallography could reveal the precise binding mode of the compound. This would show the specific amino acid residues involved in the interaction, the conformation of the ligand in the binding site, and any conformational changes in the protein upon binding. This structural information is invaluable for structure-based drug design, allowing for the rational design of new analogs with improved affinity and selectivity. While no such studies have been reported for this compound itself, the principles of using crystallographic data to guide drug design are well-established for other ligand-protein complexes.

Advanced Analytical Methods for Research and Development of R 1 Cyclopentyl 2 Methyl Piperazine

Trace Analysis and Impurity Profiling

The rigorous analytical control of (R)-1-Cyclopentyl-2-methyl-piperazine is critical to ensure its purity and quality. Trace analysis and impurity profiling are essential for identifying and quantifying residual starting materials, intermediates, by-products, and degradation products. Highly sensitive chromatographic techniques are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile impurities. The methodology typically involves the use of a high-resolution capillary column, such as a DB-17 (50%-Phenyl)-methylpolysiloxane column, to achieve optimal separation of structurally similar compounds. The mass spectrometer detector allows for the identification of unknown impurities by analyzing their fragmentation patterns. For quantitative analysis of known impurities, a Flame Ionization Detector (FID) can be employed due to its high sensitivity and wide linear range. Method validation would include parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is another cornerstone for impurity profiling, especially for non-volatile or thermally labile compounds. Reversed-phase HPLC using a C18 column is a common approach. To enhance the detection of piperazine (B1678402) derivatives that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be utilized to form a UV-active derivative, allowing for detection at low levels using a UV detector. researchgate.net Chiral HPLC methods, employing columns such as Chiralpak IC, are crucial for separating enantiomeric impurities. The mobile phase composition, typically a mixture of organic solvents like acetonitrile and methanol with an amine modifier such as diethylamine, is optimized to achieve the best resolution.

Table 1: Typical Impurities in the Synthesis of this compound

| Impurity Name | Structure | Potential Source | Analytical Method |

| Piperazine | Starting material | GC-MS, HPLC-UV (with derivatization) | |

| 1-Cyclopentylpiperazine (B42781) | Intermediate | GC-MS, LC-MS | |

| (S)-1-Cyclopentyl-2-methyl-piperazine | Enantiomeric impurity | Chiral HPLC | |

| N-Nitrosamines (e.g., 1-Cyclopentyl-4-nitrosopiperazine) | Reaction with nitrosating agents | LC-MS/MS | |

| Oxidative degradation products | Exposure to oxidative stress | LC-MS |

Stability Studies under Various Experimental Conditions

Stability studies are fundamental to understanding how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies are an integral part of this process, aiming to identify potential degradation products and establish the intrinsic stability of the molecule. nih.gov

Forced degradation is conducted under conditions more severe than accelerated stability testing and typically includes exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. Reversed-phase HPLC with UV or MS detection is the most common technique for this purpose. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

The degradation pathways of piperazine derivatives can be complex. Hydrolysis may occur at labile functional groups, while oxidation can affect the nitrogen atoms in the piperazine ring. Photolytic degradation can occur upon exposure to UV light. The identification of degradation products is typically achieved using LC-MS/MS by comparing the stressed samples to an unstressed control.

Table 2: Representative Forced Degradation Study Conditions and Potential Degradation Products

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Ring-opened products, N-dealkylation products |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | N-dealkylation products |

| Oxidation | 3% H₂O₂ | 24 hours at RT | N-oxides, hydroxylated derivatives |

| Thermal Degradation | 80°C | 48 hours | Dehydrogenated products |

| Photolytic Degradation | UV light (254 nm) | 24 hours | Photodegradation products |

Polymorphism and Solid-State Characterization (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, stability, and bioavailability. researchgate.netallfordrugs.com Therefore, a thorough investigation of the polymorphic landscape of this compound is essential if it is to be developed as a solid dosage form.

Polymorph screening is performed to identify all accessible crystalline forms of a compound. This is typically achieved by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, cooling rate, and evaporation rate). europeanpharmaceuticalreview.com

Several analytical techniques are employed for the solid-state characterization of potential polymorphs:

X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and differentiate between crystalline forms. Each polymorph will have a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points. It can also be used to study polymorphic transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting the loss of solvent upon heating.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions in the crystal lattice.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides information about the local environment of atomic nuclei in the solid state and can be a powerful tool for distinguishing between polymorphs.

The identification of a stable polymorph with desirable properties is a critical step in pharmaceutical development.

Table 3: Analytical Techniques for Polymorphism and Solid-State Characterization

| Technique | Information Provided | Application in Polymorph Screening |

| X-Ray Powder Diffraction (XRPD) | Crystal lattice structure, phase identification | Primary tool for identifying and distinguishing different polymorphs. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions | Identifies different polymorphs by their unique thermal properties. |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Detects the presence of solvates and hydrates. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes of molecules | Differentiates polymorphs based on molecular conformation and bonding. |

| Solid-State NMR (ssNMR) | Local atomic environments | Provides detailed structural information to distinguish between polymorphs. |

Potential Non Therapeutic Research Applications of R 1 Cyclopentyl 2 Methyl Piperazine

Use as Chiral Building Blocks in Organic Synthesis

Chiral piperazine (B1678402) derivatives are valuable synthons in asymmetric synthesis, serving as scaffolds or auxiliaries to introduce stereochemical control in the formation of complex molecules. researchgate.netgoogle.com The (R)-configuration at the 2-position of the piperazine ring in (R)-1-Cyclopentyl-2-methyl-piperazine provides a key chiral element that can be exploited in the synthesis of enantiomerically pure compounds.

The presence of two distinct nitrogen atoms in the piperazine ring allows for selective functionalization. The secondary amine can act as a nucleophile or be protected, while the tertiary amine, bearing the cyclopentyl group, influences the steric environment around the chiral center. This differential reactivity is crucial for its application as a chiral building block. For instance, the secondary amine can be acylated or alkylated to attach the piperazine moiety to a larger molecular framework, where it can then direct the stereochemical outcome of subsequent reactions.

In the synthesis of complex natural products and pharmaceuticals, chiral building blocks like this compound can be incorporated to construct key stereocenters. The cyclopentyl group at the N1 position can offer a degree of steric hindrance that may enhance diastereoselectivity in reactions at or near the piperazine ring. While specific studies employing this compound as a chiral building block are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its utility in reactions such as aldol additions, Michael reactions, and alkylations, where the chiral environment provided by the piperazine derivative can induce the formation of one enantiomer over the other.

The synthesis of various chiral 2-substituted piperazines has been a subject of interest, highlighting their importance as intermediates in medicinal chemistry and organic synthesis. researchgate.netgoogle.com These synthetic routes often aim to produce enantiomerically pure piperazine derivatives that can then be used to build more complex chiral molecules.

Applications in Materials Science Research (e.g., as ligands for metal catalysts)

Piperazine and its derivatives are well-known for their ability to act as ligands, coordinating with metal ions to form stable complexes. biointerfaceresearch.com The two nitrogen atoms of the piperazine ring can act as donor atoms, allowing for the formation of chelate structures with transition metals. The chirality of this compound makes it a particularly interesting candidate for the development of chiral metal catalysts.

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which in turn promotes the selective formation of one enantiomer of a product in a chemical reaction. Metal complexes derived from chiral piperazines could potentially be active catalysts for a variety of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The cyclopentyl and methyl substituents on the piperazine ring of this compound would influence the steric and electronic properties of the resulting metal complex, which are critical factors in determining its catalytic activity and enantioselectivity.

While specific research on the use of this compound as a ligand in materials science is limited, the broader field of coordination chemistry with piperazine derivatives suggests its potential. The synthesis of transition metal complexes with various piperazine-based ligands has been reported, and these complexes often exhibit interesting electronic and structural properties. biointerfaceresearch.com Further research could explore the synthesis of metal complexes of this compound and evaluate their efficacy as catalysts in asymmetric reactions, potentially leading to new materials with applications in fine chemical synthesis and polymer science.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The piperazine scaffold is a common feature in many biologically active compounds and approved drugs, making its derivatives attractive starting points for the development of chemical probes. mdpi.commdpi.com The structural features of this compound, including its chirality and the presence of a secondary amine, offer opportunities for its derivatization into targeted chemical probes.

The secondary amine of this compound can be readily functionalized with reporter groups, such as fluorophores or biotin, to create probes for imaging or affinity purification studies. Furthermore, the piperazine ring itself can serve as a scaffold to which different pharmacophoric groups can be attached to target specific proteins or biological pathways. The cyclopentyl and methyl groups can influence the binding affinity and selectivity of these probes for their biological targets.

The development of probes based on this scaffold could involve synthesizing a library of derivatives with variations at the secondary amine and evaluating their biological activity. For example, by attaching different aromatic or heterocyclic groups, it may be possible to develop probes that selectively interact with specific enzymes or receptors. While there is no specific literature on this compound as a chemical probe, the general principles of medicinal chemistry and chemical biology support its potential in this area.

Applications in Agrochemical Research (e.g., as acaricides, insecticides)

Studies on phenylpiperazine derivatives have shown that substitution on the piperazine nitrogen and the phenyl ring can lead to potent acaricidal activity against various mite species, including Tetranychus urticae. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups on the phenyl ring and various substituents on the second nitrogen of the piperazine ring has been shown to enhance acaricidal efficacy. nih.gov

Similarly, various piperazine derivatives have been synthesized and evaluated for their insecticidal activity. researchgate.netresearchgate.netfrontiersin.org These studies often involve the connection of piperazine as a linker between two other active moieties. The structure-activity relationship (SAR) studies in these reports indicate that the nature of the substituents on the piperazine nitrogens plays a crucial role in the observed biological activity.

Given these findings, this compound could serve as a valuable scaffold for the development of new agrochemicals. The cyclopentyl group at one nitrogen and the methyl group at the chiral center could impart favorable physicochemical properties, such as lipophilicity and metabolic stability, which are important for pesticidal activity. Further research could involve the synthesis of a series of derivatives by functionalizing the secondary amine of this compound with various toxophoric groups and evaluating their activity against a range of agricultural pests.

Below is a table summarizing the acaricidal activity of some N-substituted phenylpiperazine derivatives, which provides a basis for the potential of related compounds like this compound.

**Table 1: Acaricidal Activity of Selected Phenylpiperazine Derivatives against *Tetranychus urticae***

| Compound | R Group on Piperazine Nitrogen | Mortality (%) at 100 ppm |

|---|---|---|

| 1 | -COCH₃ | 100 |

| 2 | -COC₂H₅ | 100 |

| 3 | -SO₂CH₃ | 90 |

| 4 | -SO₂CF₃ | 100 |

Data derived from analogous compounds in scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-Cyclopentyl-2-methyl-piperazine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For stereochemical control, chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. Post-synthesis, purity is validated via chiral HPLC or polarimetry. For example, related piperazine derivatives (e.g., (R)-configured analogs) have been synthesized using Boc-protected intermediates followed by deprotection . Characterization via H NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can researchers characterize the physical properties (e.g., solubility, density) of this compound for experimental design?

- Methodological Answer : Aqueous solubility can be determined using freezing-point depression (FPD) methods, as demonstrated for piperazine derivatives . Density and viscosity measurements are performed using oscillating U-tube viscometers at controlled temperatures (298–333 K) . For accurate results, prepare solutions in degassed water and account for temperature-dependent phase changes (e.g., hydrate formation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for cyclopentyl-piperazine analogs, which recommend:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : In airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound influence CO absorption kinetics compared to other piperazines?

- Methodological Answer : Use a wetted-sphere absorption apparatus to measure CO uptake rates. Piperazine derivatives enhance reaction rates via zwitterion deprotonation and direct CO interaction. For example, adding 0.058–0.233 kmol/m piperazine to 2-amino-2-methyl-1-propanol (AMP) solutions increased apparent rate constants by 15–40% at 303–313 K . Compare substituent effects: the cyclopentyl group may sterically hinder CO access, while the methyl group could alter basicity .

Q. How can researchers resolve contradictions in kinetic data for piperazine-mediated reactions?

- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., temperature, solvent composition). Standardize protocols using control systems (e.g., AMP-PZ blends) . Validate data with thermodynamic models (e.g., modified Kent-Eisenberg equations) to account for temperature-dependent equilibrium constants . Replicate studies at multiple concentrations (0.2–0.8 mol/L) and temperatures (298–333 K) to identify outliers .

Q. What role does stereochemistry play in the stability and reactivity of this compound?

- Methodological Answer : The (R)-configuration affects intermolecular interactions (e.g., hydrogen bonding) and degradation pathways. Accelerated stability testing (40–60°C, 75% RH) over 4–12 weeks can assess enantiomeric purity loss. Monitor via chiral HPLC and thermal analysis (DSC/TGA). Related studies show that bulky substituents (e.g., cyclopentyl) reduce hydrolysis rates but may increase oxidative degradation .

Q. How can thermodynamic models predict CO solubility in this compound solutions?

- Methodological Answer : Develop models using activity coefficients (e.g., NRTL or UNIQUAC equations) and Henry’s law constants. For piperazine-MDEA blends, model parameters are derived from vapor-liquid equilibrium (VLE) data at 40–100°C and CO partial pressures (0.876–1013 kPa) . Validate predictions with experimental solubility measurements using autoclave reactors .

Q. What synergistic effects are observed when combining this compound with other amines?

- Methodological Answer : Synergy is quantified by comparing CO loading capacities of blends vs. individual amines. For example, adding 0.515 kmol/m piperazine to MDEA increased CO loading by 25% due to enhanced carbamate formation . For the target compound, test blends with AMP or MEA at varying ratios (1:1 to 1:4) and monitor via gas chromatography .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate kinetic results with thermodynamic models and replicate under standardized conditions .

- Safety : Prioritize PPE and storage guidelines to mitigate risks of irritation or degradation .

- Stereochemical Impact : Design experiments to isolate substituent effects (e.g., cyclopentyl vs. methyl groups) on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.